BRD0209
描述
BRD0209 is a tricyclic pyrazolotetrahydroquinolinone compound identified as a potent, selective, and dual inhibitor of glycogen synthase kinase 3 alpha and beta (GSK3α/β). It exhibits reversible ATP-competitive inhibition with IC50 values of 19 nM (GSK3α) and 5 nM (GSK3β), along with a fast off-rate kinetics (Ki = 4.2 nM) . Structural studies reveal that BRD0209 binds to the ATP-binding domain of GSK3β, exploiting a unique Glu-to-Asp amino acid "switch" in the hinge region of GSK3 paralogues to achieve selectivity .
属性
CAS 编号 |
1597439-87-6 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.46 |
IUPAC 名称 |
(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |
InChI 键 |
YKPIWOGXCSQLFH-JOCHJYFZSA-N |
SMILES |
O=C1C2=C(NC3=NNC(C4CC4)=C3[C@]2(C)C5=CC=CC=C5)CC(C)(C)C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BRD0209; BRD 0209; BRD-0209; |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Comparisons
The following table summarizes key pharmacological and structural differences between BRD0209 and functionally or structurally related GSK3 inhibitors:
| Compound | Target(s) | IC50 (nM) | Kinase Selectivity | Therapeutic Indications |
|---|---|---|---|---|
| BRD0209 | GSK3α/β | 19 (GSK3α), 5 (GSK3β) | High selectivity for GSK3α/β | Mood disorders, leukemia |
| ABC1183 | GSK3α/β, CDK9/cyclin T1 | 327 (GSK3α), 657 (GSK3β), 321 (CDK9) | Broad (dual GSK3 and CDK9 inhibition) | Inflammation, cancer |
| BRD1652 | GSK3α/β | Not fully reported | Similar to BRD0209 | Mood-related disorders (preclinical) |
| CHIR99021 | GSK3α/β | 10 (GSK3α), 6.7 (GSK3β) | Moderate selectivity | Diabetes, neurodegenerative diseases |
Key Findings :
- BRD0209 vs. ABC1183 : While BRD0209 is highly selective for GSK3α/β, ABC1183 exhibits dual inhibition of GSK3 and CDK9, reducing its specificity for mood disorder applications . ABC1183’s higher IC50 values for GSK3α/β (327–657 nM) suggest lower potency compared to BRD0209 .
- BRD0209 vs. BRD1652: Both compounds share a tricyclic pyrazolotetrahydroquinolinone scaffold and GSK3 selectivity. However, BRD1652 lacks comprehensive potency data, limiting direct clinical comparisons .
- BRD0209 vs. CHIR99021: CHIR99021 has comparable GSK3β inhibition (IC50 = 6.7 nM) but lower selectivity across the kinome, increasing off-target risks .
Mechanistic and Binding Differences
- Structural Basis: BRD0209’s tricyclic core forms hydrogen bonds with the Asp200 residue in GSK3β’s hinge region, a critical interaction absent in GSK3α (which has Glu196). This single amino acid difference underpins its paralogue selectivity .
- ATP-Competitive Kinetics : Unlike CHIR99021, which shows slow dissociation rates, BRD0209’s fast off-rate kinetics (Ki = 4.2 nM) may reduce long-term toxicity risks .
Therapeutic Implications
- Mood Disorders : BRD0209’s selectivity and reversible inhibition make it superior to pan-kinase inhibitors like ABC1183, which may disrupt CDK9-dependent pathways (e.g., transcription regulation) .
- Leukemia: BRD0209’s efficacy in acute myeloid leukemia (AML) models contrasts with Brontictuzumab (a Notch1 inhibitor), which targets a different signaling axis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
